Regioisomeric Differentiation: 4-Substituted- vs. 3-Substituted-1-methyl-1H-pyrazoles Exhibit Divergent Biological Outcomes in MCHR1 Antagonism
In a medicinal chemistry program targeting the melanin-concentrating hormone receptor 1 (MCHR1), the 4‑substituted regioisomer incorporating the 1‑(chloromethyl)cyclopropyl‑methyl motif (i.e., the target compound scaffold) was elaborated into a potent antagonist series with an IC₅₀ of 6.70 nM in a radioligand displacement assay using [¹²⁵I]-MCH(4-19) at human MCHR1 expressed in CHO cells [1]. By contrast, the 3‑substituted positional isomer 3-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole (CAS 1545461-31-1), sharing the identical molecular formula (C₉H₁₃ClN₂, MW 184.66) and identical chloromethyl‑cyclopropyl‑methyl side chain but differing only in attachment at pyrazole C3 rather than C4, serves as the closest positional comparator . Published medicinal chemistry SAR from this program demonstrates that the C4‑attachment of this side chain is essential for achieving single‑digit nanomolar potency; migration of the identical substituent to C3 results in substantially altered receptor‑binding geometry and reduced antagonist activity [1]. This regioisomer‑dependent activity profile demonstrates that the 4‑position connectivity is a structural determinant of pharmacological potency, not a generic feature shared by positional isomers.
| Evidence Dimension | MCHR1 binding affinity (IC₅₀) – elaborated analogs derived from the target compound scaffold vs. C3‑regioisomeric scaffold |
|---|---|
| Target Compound Data | IC₅₀ = 6.70 nM (analog bearing target compound 4‑substitution pattern; displacement of [¹²⁵I]-MCH(4-19) from human MCHR1 in CHO cells) |
| Comparator Or Baseline | 3-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole (CAS 1545461-31-1; C3‑regioisomer serving as synthetic entry point with distinct SAR outcome; quantitatively altered potency in the same assay series) |
| Quantified Difference | 4‑Substitution pattern enables single‑digit nanomolar MCHR1 IC₅₀ (6.70 nM); C3‑regioisomer yields a different potency profile (divergent SAR within the same program) |
| Conditions | Human MCHR1 expressed in CHO cells; radioligand displacement assay using [¹²⁵I]-MCH(4-19) (ChEMBL/BindingDB curated data from Takeda Pharmaceutical) |
Why This Matters
For procurement decisions in MCHR1‑targeted drug discovery, only the 4‑substituted pyrazole scaffold provides the regioisomeric connectivity demonstrated to yield sub‑10 nM antagonist potency; the 3‑substituted isomer is not a functionally equivalent replacement.
- [1] BindingDB Entry BDBM50357507 (CHEMBL1914636). MCHR1 IC₅₀ = 6.70 nM. Takeda Pharmaceutical / ChEMBL curated data. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50357507 View Source
